molecular formula C9H9NO2 B094431 [(1e)-1-Nitroprop-1-En-2-Yl]benzene CAS No. 15241-24-4

[(1e)-1-Nitroprop-1-En-2-Yl]benzene

Cat. No.: B094431
CAS No.: 15241-24-4
M. Wt: 163.17 g/mol
InChI Key: KFNFMBKUWFTFAE-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1e)-1-Nitroprop-1-En-2-Yl]benzene typically involves the condensation of benzaldehyde with nitroethane in the presence of a basic catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to form the nitroalkene product .

Reaction Scheme:

  • Benzaldehyde + Nitroethane → β-Nitroalcohol (Henry reaction)
  • β-Nitroalcohol → this compound (Dehydration)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of solid-phase catalysts and optimized reaction conditions ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

[(1e)-1-Nitroprop-1-En-2-Yl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitrobenzene derivatives.

    Reduction: The nitro group can be reduced to an amine group, forming phenylpropenylamine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1e)-1-Nitroprop-1-En-2-Yl]benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1e)-1-Nitroprop-1-En-2-Yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its ability to interact with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-Nitro-2-phenylpropene
  • 2-Phenyl-1-nitropropene
  • Benzene, (1-methyl-2-nitroethenyl)-

Uniqueness

[(1e)-1-Nitroprop-1-En-2-Yl]benzene is unique due to its specific structural configuration and the presence of both nitro and propenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other nitrobenzene derivatives .

Properties

IUPAC Name

[(E)-1-nitroprop-1-en-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFMBKUWFTFAE-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[N+](=O)[O-])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[N+](=O)[O-])/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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